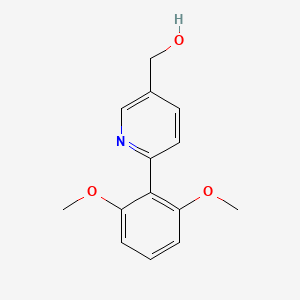

6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

[6-(2,6-dimethoxyphenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C14H15NO3/c1-17-12-4-3-5-13(18-2)14(12)11-7-6-10(9-16)8-15-11/h3-8,16H,9H2,1-2H3 |

InChI Key |

NRRLCANPEHQGEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=NC=C(C=C2)CO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 2,6 Dimethoxyphenyl 3 Pyridinemethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully assign the proton and carbon signals and to understand the molecule's conformation.

The ¹H NMR spectrum of 6-(2,6-dimethoxyphenyl)-3-pyridinemethanol is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The expected signals would be assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration values.

The structure contains several key proton groups:

Pyridine (B92270) Ring Protons: The three protons on the pyridine ring (H-2, H-4, H-5) are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the 2-position (H-2) would likely be the most downfield (highest δ value) due to its proximity to the electronegative nitrogen atom.

Dimethoxyphenyl Ring Protons: The 2,6-dimethoxyphenyl ring has three protons. Due to the symmetry of the substitution pattern, the two meta protons (H-3' and H-5') are chemically equivalent and would appear as a doublet, while the para proton (H-4') would appear as a triplet. These signals are expected between δ 6.5 and 7.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): The two methoxy groups are chemically equivalent due to rotation around the C-C single bond connecting the rings. They would give rise to a sharp singlet, integrating to six protons, typically in the range of δ 3.7-4.0 ppm. chemicalbook.com

Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group attached to the pyridine ring are expected to produce a singlet around δ 4.5-4.8 ppm. chemicalbook.com

Hydroxyl Proton (-OH): The alcohol proton signal is a singlet whose chemical shift is highly variable and dependent on solvent, concentration, and temperature. It can appear anywhere from δ 2.0 to 5.5 ppm and may be broad.

Predicted ¹H NMR Data Table

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 (Pyridine) | 8.4 - 8.6 | d (doublet) | 1H |

| H-4 (Pyridine) | 7.7 - 7.9 | dd (doublet of doublets) | 1H |

| H-5 (Pyridine) | 7.3 - 7.5 | d (doublet) | 1H |

| H-4' (Phenyl) | 7.2 - 7.4 | t (triplet) | 1H |

| H-3', H-5' (Phenyl) | 6.6 - 6.8 | d (doublet) | 2H |

| -CH₂OH | 4.6 - 4.8 | s (singlet) | 2H |

| -OCH₃ | 3.7 - 3.9 | s (singlet) | 6H |

| -OH | Variable (e.g., 2.0 - 5.5) | s (singlet), broad | 1H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on the structure's symmetry, a total of 11 distinct signals are predicted for the 14 carbon atoms. The carbons of the two methoxy groups are equivalent, as are the C-3'/C-5' and C-2'/C-6' carbons of the phenyl ring.

Aromatic Carbons: The nine sp² hybridized carbons of the pyridine and phenyl rings are expected to resonate in the δ 100-165 ppm region. Carbons attached to electronegative atoms (nitrogen or oxygen) will be the most deshielded (highest δ value). For instance, C-6 of the pyridine ring and C-2'/C-6' of the phenyl ring, being attached to the nitrogen and methoxy groups respectively, would appear at the lower end of this range.

Aliphatic Carbons: The sp³ hybridized carbons include the methylene carbon (-CH₂OH) and the methoxy carbons (-OCH₃). The methylene carbon is expected around δ 60-65 ppm, while the methoxy carbons should appear around δ 55-60 ppm. chemrevlett.com

Predicted ¹³C NMR Data Table

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 155 - 158 |

| C-4 (Pyridine) | 135 - 138 |

| C-3 (Pyridine) | 132 - 135 |

| C-5 (Pyridine) | 120 - 123 |

| C-2', C-6' (Phenyl) | 156 - 159 |

| C-1' (Phenyl) | 130 - 133 |

| C-4' (Phenyl) | 128 - 131 |

| C-3', C-5' (Phenyl) | 104 - 107 |

| -CH₂OH | 62 - 66 |

| -OCH₃ | 55 - 58 |

To confirm the assignments from 1D NMR and to elucidate the through-bond and through-space connectivities, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent pyridine protons (H-4 with H-5) and between the phenyl protons (H-4' with H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., -CH₂OH) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons (-CH₂OH) to the pyridine carbons C-3 and C-4, and from the methoxy protons (-OCH₃) to the phenyl carbons C-2' and C-6'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the pyridine H-5 proton and the phenyl H-3'/H-5' protons, providing information about the rotational conformation around the C6-C1' bond.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample, all signals from the molecule should align horizontally, confirming they belong to a single species and providing an estimate of its hydrodynamic radius.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be expected to show the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, indicating hydrogen bonding. scifiniti.com

C-H Stretch (Aromatic): Multiple sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the two aromatic rings.

C-H Stretch (Aliphatic): Sharp, medium-to-strong bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) would be assigned to the asymmetric and symmetric stretching vibrations of the methoxy (-OCH₃) and methylene (-CH₂) groups. scifiniti.com

C=C and C=N Stretch: Aromatic ring stretching vibrations for both the pyridine and phenyl rings typically appear as a series of sharp bands of variable intensity in the 1610-1450 cm⁻¹ region. researchgate.net

C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations are expected. The aryl-alkyl ether C-O asymmetric stretch from the dimethoxy groups would likely appear around 1250 cm⁻¹. The C-O stretch of the primary alcohol (-CH₂OH) would be found in the 1050-1000 cm⁻¹ region.

Predicted FTIR Data Table

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium, Sharp |

| C-H stretch (aliphatic) | 2980 - 2850 | Medium-Strong, Sharp |

| C=C, C=N stretch (aromatic rings) | 1610 - 1450 | Medium-Strong, Sharp |

| C-O stretch (aryl ether) | 1260 - 1240 | Strong, Sharp |

| C-O stretch (primary alcohol) | 1050 - 1000 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound would be dominated by absorptions from the two aromatic rings.

The presence of two conjugated systems, the pyridine and the dimethoxybenzene rings, would lead to characteristic π → π* transitions. The spectrum of 2,6-dimethoxypyridine (B38085) shows absorption maxima around 220 nm and 265 nm. nist.gov Similarly, substituted benzenes exhibit primary and secondary absorption bands. The combination of these two chromophores in a single molecule is expected to result in a complex spectrum with strong absorptions in the UV region. The main absorption maxima (λ_max) are predicted to occur below 300 nm. The exact wavelengths and molar absorptivities (ε) would be sensitive to the solvent used. researchgate.net

Predicted UV-Vis Data Table (in Ethanol)

| Predicted λ_max (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~220 - 230 | π → π | Phenyl and Pyridine Rings |

| ~270 - 280 | π → π | Phenyl and Pyridine Rings |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It is also frequently coupled with chromatographic techniques to analyze complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the initial characterization of a synthesized compound. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da). This precision is crucial for determining the exact elemental formula of a molecule.

For this compound, the molecular formula is C₁₄H₁₅NO₃. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared against the theoretical (calculated) exact mass. Agreement between the experimental and theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. rsc.org

| Molecular Formula | Analyte Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₄H₁₅NO₃ | [M+H]⁺ | 246.11247 |

To assess the purity of this compound and to analyze it within a reaction mixture, mass spectrometry is coupled with a chromatographic separation technique. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound. The compound can be analyzed directly without chemical modification. nih.gov A typical method involves injecting the sample onto a reverse-phase column (e.g., a C18 column), where it is separated from impurities based on its polarity using a gradient of aqueous and organic solvents (e.g., water and acetonitrile). phcogj.com The eluent from the LC is directed into the mass spectrometer, which provides a mass spectrum for the compound as it exits the column, confirming its identity and allowing for quantification of its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it generally requires a chemical derivatization step for polar molecules containing functional groups like alcohols (-OH). sigmaaldrich.com The hydroxyl group in this compound would be converted into a less polar, more volatile silyl (B83357) ether through a process called silylation, often using a reagent like BSTFA in a pyridine catalyst. chromatographyonline.com The derivatized sample is then injected into the GC, where it travels through a capillary column (e.g., a DB-5 type) and is separated from byproducts and impurities based on boiling point and polarity. nih.gov The separated components are then ionized and detected by the mass spectrometer, providing a distinct retention time and fragmentation pattern that serves as a fingerprint for identification and purity assessment.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Sample Preparation |

|---|---|---|---|---|

| LC-MS | Reverse-Phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) | Gradient of Water and Acetonitrile/Methanol (B129727) | ESI-MS | Dissolution in mobile phase |

| GC-MS | Fused Silica (B1680970) Capillary (e.g., DB-5MS, 30 m x 0.25 mm) | Helium or Hydrogen | Electron Ionization (EI)-MS | Derivatization (e.g., silylation) required |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture

While mass spectrometry confirms the compound's connectivity and formula, single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous three-dimensional structure in the solid state. This technique requires the growth of a high-quality single crystal of the material.

Furthermore, XRD reveals the packing of molecules within the crystal lattice, elucidating the nature and geometry of intermolecular interactions such as hydrogen bonds (originating from the hydroxyl group) and potential π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the material's solid-state properties.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise intramolecular distances and angles between bonded atoms. |

| Intermolecular Contacts | Distances and geometries of hydrogen bonds and other non-covalent interactions. |

Computational and Theoretical Chemistry Studies on 6 2,6 Dimethoxyphenyl 3 Pyridinemethanol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. These methods, grounded in quantum mechanics, provide insights that complement experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT methods are widely used for calculating ground state properties such as molecular geometries, vibrational frequencies, and reaction energies.

Commonly used DFT functionals include:

B3LYP: A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. It is known for its balance of accuracy and computational cost for a wide range of molecular systems.

PBE (Perdew-Burke-Ernzerhof): A generalized gradient approximation (GGA) functional that is widely used in solid-state physics and for systems where non-hybrid functionals are preferred.

PBE0: A hybrid functional that mixes the PBE exchange functional with a portion of exact exchange from Hartree-Fock theory, often leading to improved accuracy for various molecular properties compared to pure GGA functionals.

A DFT study on 6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol would typically involve geometry optimization and the calculation of electronic properties using a selected functional and basis set, such as the 6-311++G(d,p) basis set mentioned in studies of similar pyridine (B92270) derivatives. However, no such specific study for the target compound is available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT for larger molecules, HF is a crucial starting point for more advanced, correlated methods. It is used to calculate the electronic structure, molecular orbitals, and total energy of a system. A Hartree-Fock calculation for this compound would provide a baseline understanding of its electronic configuration, though no such published calculations have been found.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is the primary method for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. TD-DFT can also predict oscillator strengths, which are related to the intensity of electronic transitions. For this compound, a TD-DFT analysis would elucidate its potential electronic absorption properties, but no such study has been published.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. This method effectively addresses the issue of gauge-origin dependence, providing reliable predictions of ¹H and ¹³C NMR spectra. The GIAO method is typically used in conjunction with DFT or Hartree-Fock calculations. A GIAO calculation for this compound would allow for the theoretical prediction of its NMR spectrum, which could then be compared with experimental data for structural verification. No literature containing such a theoretical prediction for this compound was found.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial for predicting its reactivity and physical properties.

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a flexible molecule like this compound, which has rotatable single bonds, multiple low-energy conformations may exist. A conformational analysis involves systematically exploring the potential energy surface to identify these different conformers and determine their relative stabilities. This is typically achieved by performing geometry optimizations starting from various initial structures. The relative energies of the optimized conformers indicate their population at a given temperature. While studies on similar pyridine derivatives have performed such optimizations, no data is available for this compound.

Data Tables

The following tables are included as placeholders to match the requested format. Due to the absence of specific research on this compound, no data can be populated.

Table 1: Theoretical Ground State Properties (Example Placeholder) No published data available for this compound.

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Total Energy (Hartree) | B3LYP/6-311++G(d,p) | Data not available |

| Dipole Moment (Debye) | B3LYP/6-311++G(d,p) | Data not available |

| HOMO Energy (eV) | B3LYP/6-311++G(d,p) | Data not available |

| LUMO Energy (eV) | B3LYP/6-311++G(d,p) | Data not available |

Table 2: Theoretical Electronic Transitions (Example Placeholder) No published data available for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Table 3: Theoretical vs. Experimental NMR Chemical Shifts (Example Placeholder) No published data available for this compound.

| Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| ¹H NMR | ||

| H-C4 | Data not available | Data not available |

| H-C5 | Data not available | Data not available |

Electronic Structure and Reactivity Descriptors4.4.1. Frontier Molecular Orbital (FMO) AnalysisFMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties.nih.govchemsrc.com

Natural Bond Orbital (NBO) and Mulliken Population AnalysisThese analyses provide insights into the charge distribution within the molecule. NBO analysis examines orbital interactions to understand charge transfer and bonding, while Mulliken population analysis assigns partial charges to each atom, offering a view of the molecule's electrostatic potential.nih.gov

Further research or access to proprietary databases may be required to obtain the specific computational data for this compound.

Chemical Reactivity and Derivatization Pathways of 6 2,6 Dimethoxyphenyl 3 Pyridinemethanol

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, making it a primary site for chemical reactions. This reactivity underpins its use as a ligand in coordination chemistry and its behavior in acid-base reactions.

Coordination Chemistry and Ligand Properties with Transition Metals (e.g., Group 4 and 5 Metal Alkoxides)

The nitrogen atom of the pyridine ring, in conjunction with the oxygen atom of the hydroxymethyl group, allows 6-(2,6-dimethoxyphenyl)-3-pyridinemethanol to function as an effective chelate ligand for a variety of transition metals. The steric bulk provided by the 2,6-dimethoxyphenyl group plays a crucial role in influencing the coordination environment around the metal center, which can affect the stability, structure, and subsequent reactivity of the resulting metal complex.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the hydroxyl oxygen. This forms a stable five-membered chelate ring. The primary chelation mode involves the deprotonation of the hydroxymethyl group to form an alkoxide, resulting in a monoanionic bidentate [N, O]⁻ ligand. This mode of coordination is particularly prevalent with early transition metals like those in Group 4 (e.g., Titanium, Zirconium) and Group 5 (e.g., Vanadium, Niobium).

The interaction with metal alkoxides, M(OR)n, often proceeds via an alcoholysis reaction where the hydroxymethyl group of the ligand displaces one of the alkoxide groups on the metal center. The pyridine nitrogen then coordinates to the metal, completing the chelation. The bulky 2,6-dimethoxyphenyl substituent can influence the geometry of the resulting complex, potentially leading to distorted coordination spheres that can be beneficial for catalysis.

Table 1: Common Chelation Behavior of this compound

| Feature | Description |

|---|---|

| Ligand Type | Monoanionic Bidentate |

| Donor Atoms | Pyridine Nitrogen (N), Alkoxide Oxygen (O⁻) |

| Chelate Ring Size | 5-membered |

| Typical Metals | Early Transition Metals (e.g., Ti, Zr, V), Late Transition Metals (e.g., Cu, Ru) |

| Coordination Mode | [N, O]⁻ chelation following deprotonation of the hydroxyl group. |

Metal complexes derived from pyridyl alcohol ligands, such as this compound, have demonstrated significant utility in catalysis. The tunable steric and electronic properties of the ligand framework are key to their catalytic performance.

One notable application is in the aerobic oxidation of alcohols. For instance, copper(I) complexes incorporating bidentate [N, O] ligands are effective catalysts for the oxidation of primary alcohols to aldehydes. In these systems, the ligand supports a copper center that cycles through different oxidation states to facilitate the transfer of electrons from the alcohol to molecular oxygen. The reaction typically proceeds under mild conditions, using air or oxygen as the terminal oxidant, which is environmentally advantageous.

While specific studies on asymmetric oxidation using complexes of this compound are not extensively detailed in available literature, the general class of chiral pyridyl alcohol ligands is well-established in this field. For asymmetric sulfide (B99878) oxidation, vanadium complexes with chiral Schiff base ligands derived from amino alcohols have shown high enantioselectivity. A vanadium complex of a chiral derivative of this compound could potentially act as an effective catalyst for converting prochiral sulfides to chiral sulfoxides.

Table 2: Representative Catalytic Applications

| Catalytic Reaction | Metal Center | Ligand Role | Potential Product |

|---|---|---|---|

| Aerobic Oxidation of Primary Alcohols | Copper (Cu) | Stabilizes the active Cu(I)/Cu(II) species, facilitates substrate binding. | Aldehydes |

| Asymmetric Sulfide Oxidation | Vanadium (V) | Creates a chiral environment around the metal center to induce enantioselectivity. | Chiral Sulfoxides |

Protonation Behavior and Basicity Studies in Solution

The basicity of the pyridine nitrogen in this compound is a fundamental property that governs its behavior in solution and its ability to act as a ligand. The pKa of the conjugate acid (protonated pyridine) is a quantitative measure of this basicity. The electronic nature of the substituents on the pyridine ring significantly influences the electron density at the nitrogen atom.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations, most notably oxidation.

Selective Oxidation Reactions to Aldehydes or Carboxylic Acids

The selective oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde (6-(2,6-dimethoxyphenyl)nicotinaldehyde) or the carboxylic acid (6-(2,6-dimethoxyphenyl)nicotinic acid), depending on the choice of oxidizing agent and reaction conditions.

To achieve selective oxidation to the aldehyde, mild and controlled oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols, are suitable for this transformation. Other common methods include the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation.

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid), can effectively oxidize the primary alcohol through the intermediate aldehyde to the final carboxylic acid product.

Table 3: Oxidation Products and Conditions

| Target Product | Reagent Examples | Typical Conditions |

|---|---|---|

| Aldehyde | Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP) | Inert solvent (e.g., dichloromethane), room temperature. |

| Carboxylic Acid | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Aqueous base or acid, often requires heating. |

Esterification and Etherification for Protecting Group Chemistry or Derivative Synthesis

The primary alcohol of this compound is a prime site for esterification and etherification reactions. These transformations are fundamental not only for synthesizing derivatives with altered physicochemical properties but also for protecting the hydroxyl group during multi-step synthetic sequences. organic-chemistry.orgwikipedia.org

Esterification: The hydroxyl group can be readily converted to an ester using various acylating agents such as acid chlorides or anhydrides in the presence of a base. The choice of the acyl group can significantly influence the properties of the resulting molecule. For instance, esterification can be used to introduce moieties that enhance lipophilicity or to create prodrugs that are enzymatically cleaved in vivo to release the active parent compound.

Etherification: The formation of ethers provides a more robust protecting group for the alcohol compared to esters. nih.gov Common methods for etherification include the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Alternatively, acid-catalyzed reactions with alcohols or the use of reagents like diazomethane (B1218177) can also yield ethers. The stability of the resulting ether linkage depends on the nature of the alkyl group introduced.

Table 1: Common Protecting Groups for Alcohols and Their Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic anhydride, pyridine | Acid or base hydrolysis |

| Benzoyl | Bz | Benzoyl chloride, pyridine | Acid or base hydrolysis (more stable than Ac) |

| Benzyl | Bn | Benzyl bromide, NaH | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), or acid |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | Oxidative cleavage (e.g., DDQ, CAN), acid |

Reactions Involving the 2,6-Dimethoxyphenyl Moiety

The 2,6-dimethoxyphenyl group, while often considered a spectator in reactions targeting the pyridine or hydroxymethyl moieties, possesses its own distinct reactivity that can be exploited for further functionalization.

The methoxy (B1213986) groups on the phenyl ring are generally stable ether linkages. However, their cleavage to the corresponding phenols can be achieved under specific and often harsh conditions. Selective cleavage of one methoxy group over the other is challenging due to their symmetric positioning. Reagents like boron tribromide (BBr₃) are powerful Lewis acids capable of cleaving aryl methyl ethers. Achieving selectivity would likely depend on subtle electronic or steric differences that could be induced by the substitution pattern on the pyridine ring or by the presence of coordinating metals.

Research into the selective deprotection of p-methoxybenzyl (PMB) ethers, which share a similar structural motif, has shown that oxidative methods can be employed. organic-chemistry.org For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively cleave PMB ethers in the presence of other acid-labile protecting groups. While not directly applied to the 2,6-dimethoxyphenyl group in this specific molecule, these methods highlight potential pathways for selective demethylation. Furthermore, studies on the Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) have shown that selective cleavage of one methoxy group can occur at elevated temperatures in the presence of a Lewis acid like aluminum chloride. nih.gov This suggests that under certain electrophilic conditions, one of the methoxy groups can be preferentially removed.

Electrophilic Aromatic Substitution (SEAr): The two methoxy groups are strong activating groups, directing electrophilic substitution to the positions ortho and para to them. wikipedia.orglibretexts.org In the case of the 2,6-dimethoxyphenyl ring, the positions para to each methoxy group (C4) and the position ortho to both (C3 and C5) are activated. However, the C4 position is sterically hindered by the adjacent pyridine ring. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions of the dimethoxyphenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions would need to be carefully optimized to avoid side reactions on the electron-rich pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The 2,6-dimethoxyphenyl ring is electron-rich due to the presence of the two methoxy groups and is therefore generally unreactive towards nucleophilic aromatic substitution. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. nih.gov For nucleophilic substitution to occur on the dimethoxyphenyl ring of this compound, it would likely require prior modification of the ring to introduce such activating groups, a process that could be synthetically challenging.

Mechanistic Investigations of Complex Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations.

Kinetic Studies: By systematically varying the concentrations of reactants, catalysts, and other reaction parameters, the rate law for a given transformation can be determined. This provides valuable information about the species involved in the rate-determining step of the reaction. For instance, kinetic studies of esterification or etherification reactions could reveal whether the reaction proceeds through a bimolecular or unimolecular pathway.

Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool for elucidating reaction mechanisms. nih.gov By replacing an atom at a specific position in the molecule with its heavier isotope, one can track its fate throughout the reaction. The kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope, can provide evidence for bond breaking or formation involving the labeled position in the rate-determining step. wikipedia.org For example, a significant primary deuterium KIE upon replacing the hydrogen of the hydroxymethyl group with deuterium would suggest that the C-H bond is broken in the rate-determining step of an oxidation reaction. nih.govnih.gov Isotopic labeling can also be used to trace the origin of atoms in the final product, helping to distinguish between different possible reaction pathways. chemrxiv.org

The direct observation and characterization of transient intermediates can provide definitive proof of a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures can sometimes be used to "trap" and identify reactive intermediates. In nucleophilic aromatic substitution reactions on pyridines, for example, the formation of Meisenheimer-like intermediates has been proposed. nih.gov While often too unstable to isolate, their existence can sometimes be inferred from spectroscopic data or by trapping experiments. Similarly, in electrophilic aromatic substitution reactions on the dimethoxyphenyl ring, the formation of a Wheland intermediate (an arenium ion) is a key step. wikipedia.org The stability and subsequent reaction pathways of such intermediates can be studied computationally or through indirect experimental evidence. For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, which involves related intermediates, unusual cyclization products can sometimes be formed, and their structures can provide insight into the reaction mechanism and the nature of the intermediates involved. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2,6-dimethoxyphenol |

| Aluminum chloride |

| Boron tribromide |

| Ceric ammonium nitrate (CAN) |

| tert-Butyldimethylsilyl chloride |

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Total Synthesis of Complex Natural Products and Analogues (e.g., Flavonoid Piperidine (B6355638) Alkaloids)

The utility of pyridine-3-methanol scaffolds is notably demonstrated in the synthesis of flavonoid and chromone (B188151) piperidine alkaloids, a class of natural products with significant biological activities. A general synthetic strategy has been developed that provides access to these complex molecules from simple tetrahydro-3-pyridinemethanol derivatives, which are closely related to 6-(2,6-dimethoxyphenyl)-3-pyridinemethanol. acs.org This approach highlights the potential of such building blocks in the modular synthesis of known and novel alkaloids.

The core of this synthetic strategy involves a two-step sequence to generate a key intermediate, 4-(2-hydroxyphenyl)-3-methylenepiperidine. acs.org This pivotal transformation is applicable to precursors like the saturated (tetrahydropyridine) analogue of this compound. The sequence is initiated by a Mitsunobu reaction between the tetrahydro-3-pyridinemethanol derivative and a phenol (B47542), followed by an intramolecular C–H phenolization that proceeds through an aromatic Claisen rearrangement. acs.org

This methodology has been successfully applied to the formal synthesis of important natural products like rohitukine (B1679509) and the anticancer drug candidate flavopiridol (B1662207). acs.org By employing this strategy, novel analogues of flavopiridol and rohitukine have also been synthesized, demonstrating the versatility of the approach for generating molecular diversity. acs.org The efficiency of the key aromatic Claisen rearrangement step is notably enhanced by the presence of electron-donating groups on the aromatic rings, such as the methoxy (B1213986) groups found in the 2,6-dimethoxyphenyl moiety. acs.org

Table 1: Key Synthetic Transformation for Flavonoid Piperidine Alkaloid Core

| Step | Reaction | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Mitsunobu Reaction | The hydroxyl group of a tetrahydro-3-pyridinemethanol derivative is coupled with a phenol derivative. | Mitsunobu Adduct |

| 2 | Aromatic Claisen Rearrangement | The adduct undergoes an intramolecular C–H phenolization via rearrangement to form the piperidine core structure. acs.org | 4-(2-hydroxyphenyl)-3-methylenepiperidine |

| 3 | Flavone (B191248)/Chromone Core Construction | The resulting intermediate is further elaborated to construct the final flavone or chromone ring system. acs.org | Flavonoid/Chromone Piperidine Alkaloid |

Scaffold for the Design and Synthesis of Advanced Functional Materials

The use of this compound as a primary scaffold for the development of advanced functional materials is not extensively documented in current scientific literature. While pyridine-containing compounds are integral to materials science, particularly in the construction of metal-organic frameworks (MOFs), polymers, and functional dyes, specific research detailing the application of this particular molecule in these areas is limited. Its rigid biaryl structure and potential for coordination could suggest utility in these fields, but dedicated studies are not presently available.

Application in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. nih.gov While substituted pyridines are often synthesized via MCRs, the application of pre-functionalized molecules like this compound as a reactant in MCR strategies is not a widely reported area of research. The existing literature on MCRs for synthesizing pyridine-based structures typically involves the de novo construction of the pyridine (B92270) ring from acyclic precursors rather than the elaboration of an existing, highly-substituted pyridine building block. nih.govthieme-connect.de

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 887974-80-3 | C14H15NO3 | Subject of article. alfa-chemistry.commolbase.com |

| Tetrahydro-3-pyridinemethanol | Not specified | C6H13NO | Precursor derivative in alkaloid synthesis. acs.org |

| 4-(2-Hydroxyphenyl)-3-methylenepiperidine | Not specified | C12H15NO | Key synthetic intermediate. acs.org |

| Rohitukine | 81907-83-9 | C16H19NO3 | Target natural product for synthesis. acs.org |

| Flavopiridol | 146426-40-6 | C21H20ClNO5 | Target drug candidate for formal synthesis. acs.org |

Future Research Trajectories for 6 2,6 Dimethoxyphenyl 3 Pyridinemethanol

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 6-aryl-3-pyridinemethanol derivatives typically relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Future research should prioritize the development of more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

A promising avenue is the exploration of biocatalytic methods. For instance, whole-cell biocatalysis has been shown to be effective in the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. ethz.ch A similar approach could be envisioned for the synthesis of 6-(2,6-dimethoxyphenyl)-3-pyridinemethanol, potentially starting from a substituted pyridine (B92270) precursor. The use of hydroxylating enzymes could offer high selectivity and reduce the need for harsh oxidizing and reducing agents. ethz.ch

Furthermore, visible-light-induced reactions present a green alternative to traditional methods. Recent studies have demonstrated the hydroxymethylation of pyridine N-oxides using visible light photoredox catalysis. acs.org This methodology could be adapted for the direct hydroxymethylation of a 6-(2,6-dimethoxyphenyl)pyridine precursor, thereby providing a more direct and atom-economical route.

| Synthetic Route | Key Features | Potential Advantages | Key Research Challenge |

| Biocatalysis | Use of whole-cell catalysts or isolated enzymes. | High selectivity, mild reaction conditions, reduced waste. | Identifying and engineering a suitable enzyme for the specific substrate. |

| Photoredox Catalysis | Visible-light-induced hydroxymethylation. | Atom economy, use of a renewable energy source. | Substrate scope and optimization for the specific biaryl pyridine. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved scalability, precise control over reaction parameters. | Reactor design and optimization for multi-step syntheses. |

Integration of Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Optimization

To optimize the synthetic routes for this compound, the integration of advanced in situ spectroscopic monitoring techniques is crucial. These techniques provide real-time data on reaction kinetics, intermediate formation, and product yield, enabling rapid optimization and a deeper understanding of the reaction mechanism.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the progress of cross-coupling reactions. For example, in situ monitoring of Suzuki coupling reactions can help in determining the optimal catalyst loading, temperature, and reaction time, leading to improved yields and purity. beilstein-journals.org

The data gathered from in situ monitoring can be used to construct detailed reaction profiles, which are invaluable for process scale-up and ensuring batch-to-batch consistency.

| Spectroscopic Technique | Information Provided | Application in Synthesis Optimization |

| In situ FTIR | Changes in vibrational modes of functional groups. | Monitoring the consumption of reactants and formation of products in real-time. |

| In situ Raman | Complementary vibrational information, particularly for non-polar bonds. | Tracking changes in the carbon skeleton and identifying intermediates. |

| In situ NMR | Detailed structural information and quantification of species. | Elucidating reaction mechanisms and quantifying isomeric ratios. |

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational modeling is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For a biaryl compound like this compound, computational studies can provide insights into its conformational preferences, electronic structure, and potential interactions with biological targets or other molecules.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the torsional energy profile of the aryl-aryl bond, which is a key determinant of the molecule's three-dimensional shape. nih.gov Understanding the rotational barrier and the preferred dihedral angle is essential for designing molecules with specific spatial arrangements.

Furthermore, computational methods can be used to predict the reactivity of the pyridine ring and the hydroxymethyl group, suggesting potential sites for chemical modification. nih.gov Molecular docking studies could also be employed to explore the potential of derivatives of this compound as inhibitors of specific enzymes or receptors. nih.gov

| Computational Method | Predicted Properties | Relevance to Research |

| Density Functional Theory (DFT) | Torsional energy profiles, electronic structure, reactivity indices. | Guiding the design of new derivatives with specific conformations and reactivity. nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects. | Understanding the behavior of the molecule in different environments. |

| Molecular Docking | Binding modes and affinities to biological macromolecules. | Identifying potential biological targets and designing new bioactive compounds. nih.gov |

Exploration of New Chemical Transformations and Derivatization Opportunities

The functional groups present in this compound—the pyridine ring, the dimethoxy-substituted phenyl ring, and the hydroxymethyl group—offer numerous opportunities for chemical transformations and derivatization.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups, such as halides or amines, providing access to a wide range of derivatives. acs.org The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring and enable further functionalization. acs.org

Derivatization strategies can be guided by the "Intermediate Derivatization Method," which has been successfully applied in the discovery of new agrochemicals based on the pyridine scaffold. nih.gov This approach involves the systematic modification of a core structure to explore a broad chemical space and identify compounds with desired properties. The synthesis of new analogs could also be inspired by the derivatization of similar structures, such as the preparation of bis-triazolyl-pyridine derivatives. mdpi.com

| Functional Group | Potential Transformations | Resulting Derivatives |

| Hydroxymethyl Group | Oxidation, Halogenation, Amination, Etherification | Aldehydes, Carboxylic acids, Halides, Amines, Ethers |

| Pyridine Ring | N-oxidation, Quaternization, C-H functionalization | N-oxides, Pyridinium (B92312) salts, Substituted pyridines |

| Phenyl Ring | Electrophilic substitution (e.g., nitration, halogenation) | Substituted phenyl derivatives |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,6-Dimethoxyphenyl)-3-pyridinemethanol, and what key reaction parameters influence yield?

- Methodology : The synthesis typically involves coupling pyridine derivatives with dimethoxyphenyl precursors. For example, nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions may be employed. Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling). Optimize yields by systematically varying these parameters using factorial design to identify interactions between variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the aromatic methoxy groups and pyridine backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Identify hydroxyl (-OH) and methoxy (-OCH) functional groups.

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental protocols?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds. Store samples at –20°C in inert atmospheres to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic pathways for this compound?

- Methodology :

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable routes .

- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal catalysts, solvents, and temperatures.

- Molecular Dynamics (MD) : Simulate solvent effects and intermediate stability. Validate predictions with small-scale experiments before scaling up .

Q. What strategies address contradictions in reported catalytic efficiency data across studies?

- Methodology :

- Meta-Analysis : Systematically compare datasets, normalizing variables like solvent purity, catalyst loading, and reaction time.

- Factorial Design : Conduct controlled experiments to isolate confounding factors (e.g., trace moisture in solvents).

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers. Replicate disputed results under standardized conditions .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for this compound in biological systems?

- Methodology :

- Analog Synthesis : Prepare derivatives with modifications to the methoxy groups or pyridine ring.

- Biological Assays : Test analogs in dose-response studies (e.g., IC determination) against target enzymes or receptors.

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data using multivariate regression. Validate models with holdout datasets .

Methodological Resources

- Synthetic Optimization : Refer to lanthanide/actinide macrocyclic ligand design principles for advanced coupling strategies .

- Data Integrity : Implement encryption protocols and access controls for computational datasets to ensure reproducibility .

- Experimental Design : Apply CRDC classification RDF2050112 ("Reaction fundamentals and reactor design") for industrial-academic collaboration frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.